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molecular formula C10H22N2O3 B2893261 tert-butyl N-[2-(2-aminoethoxy)ethyl]-N-methylcarbamate CAS No. 436857-02-2

tert-butyl N-[2-(2-aminoethoxy)ethyl]-N-methylcarbamate

Cat. No. B2893261
M. Wt: 218.297
InChI Key: NAOJUCBTEYZBEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08759535B2

Procedure details

[2-(2-Amino-ethoxy)-ethyl]-methyl-carbamic acid tert-butyl ester (100 mg) was prepared following General Procedure T starting from [2-(2-dibenzylamino-ethoxy)-ethyl]-methyl-carbamic acid tert-butyl ester (200 mg) and Pd—C (40 mg) in methanol (1.5 mL).
Name
[2-(2-dibenzylamino-ethoxy)-ethyl]-methyl-carbamic acid tert-butyl ester
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
solvent
Reaction Step Two
Quantity
40 mg
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6](=[O:29])[N:7]([CH2:9][CH2:10][O:11][CH2:12][CH2:13][N:14](CC1C=CC=CC=1)CC1C=CC=CC=1)[CH3:8])([CH3:4])([CH3:3])[CH3:2]>CO.[Pd]>[C:1]([O:5][C:6](=[O:29])[N:7]([CH2:9][CH2:10][O:11][CH2:12][CH2:13][NH2:14])[CH3:8])([CH3:4])([CH3:2])[CH3:3]

Inputs

Step One
Name
[2-(2-dibenzylamino-ethoxy)-ethyl]-methyl-carbamic acid tert-butyl ester
Quantity
200 mg
Type
reactant
Smiles
C(C)(C)(C)OC(N(C)CCOCCN(CC1=CC=CC=C1)CC1=CC=CC=C1)=O
Step Two
Name
Quantity
1.5 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
40 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(N(C)CCOCCN)=O
Measurements
Type Value Analysis
AMOUNT: MASS 100 mg
YIELD: CALCULATEDPERCENTYIELD 91.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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